N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide is a complex organic compound characterized by its bromine and chlorine atoms, as well as its cyclopropane ring and carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the bromination of 2-chlorobenzoyl chloride to form 4-bromo-2-(2-chlorobenzoyl)aniline. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, ethers
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biological assays.
Medicine: The compound's potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
N-[2-(2-chlorobenzoyl)-4-chlorophenyl]-α-bromoacetamide
2-Bromoacetoamido-2',5-dichlorobenzophenone
Uniqueness: N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical properties and reactivity compared to similar compounds lacking this structural feature.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-11-7-8-15(20-17(22)10-5-6-10)13(9-11)16(21)12-3-1-2-4-14(12)19/h1-4,7-10H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRYTQCAVJNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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